molecular formula C13H17NO3S2 B6495530 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351643-82-7

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B6495530
CAS RN: 1351643-82-7
M. Wt: 299.4 g/mol
InChI Key: VCLQYVFXAKHTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (BSOTA) is a cyclic organic compound with a unique structure that has a wide range of applications in the scientific research field. It is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements in its ring structure. BSOTA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it has been used in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is not fully understood. However, it is believed that this compound acts as a catalyst in the formation of new carbon-carbon bonds. It is also believed that this compound can act as an electron-donating group, which can facilitate the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound can act as an electron-donating group, which can facilitate the formation of new carbon-carbon bonds. Furthermore, it is believed that this compound can act as a catalyst in the formation of new carbon-carbon bonds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane in laboratory experiments is that it is a highly reactive compound, which makes it suitable for a wide range of reactions. Furthermore, this compound is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. However, this compound is a highly reactive compound, which can lead to unwanted side reactions. Therefore, it is important to use caution when handling this compound in the laboratory.

Future Directions

There are a number of potential future directions for the use of 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane in scientific research. One potential direction is the use of this compound in the synthesis of new heterocyclic compounds. Another potential direction is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new polymers, such as polyurethanes and polyamides. Finally, further research into the biochemical and physiological effects of this compound could provide valuable insights into its potential applications.

Synthesis Methods

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The Grignard reaction is a chemical reaction between an organomagnesium halide and an aldehyde or ketone to form a new carbon-carbon bond. The Wittig reaction is a chemical reaction between a phosphonium ylide and an aldehyde or ketone to form a new carbon-carbon bond. The Ullmann reaction is a chemical reaction between a cuprous halide and an aldehyde or ketone to form a new carbon-carbon bond. All of these methods have been used to synthesize this compound.

Scientific Research Applications

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in the scientific research field. It has been used in the synthesis of various heterocyclic compounds, such as quinolones, pyrimidines, and purines. It has also been used in the synthesis of various pharmaceuticals and agrochemicals, such as antibiotics, antifungals, and insecticides. Furthermore, this compound has been used in the synthesis of various polymers, such as polyurethanes and polyamides.

properties

IUPAC Name

8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c15-19(16,12-4-2-1-3-5-12)14-8-6-13(7-9-14)17-10-11-18-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQYVFXAKHTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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